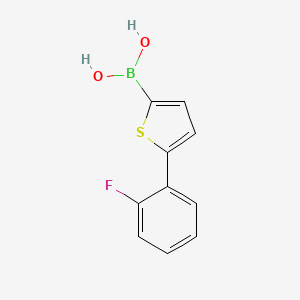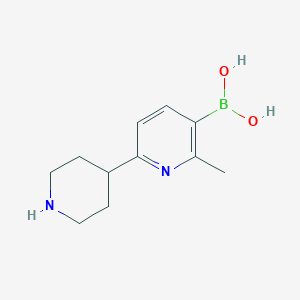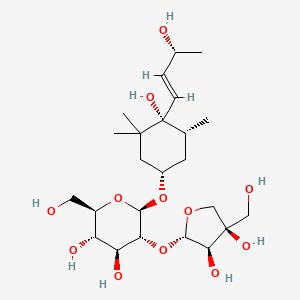
Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a coordination compound where rubidium ion (Rb+) is complexed with 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligand. This compound is part of a broader class of metal β-diketonates, which are known for their stability and versatility in various applications, including catalysis and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of rubidium salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity rubidium salts and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors with continuous monitoring of temperature, pH, and concentration .
Analyse Des Réactions Chimiques
Types of Reactions
Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form rubidium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different rubidium complexes.
Substitution: The ligand can be substituted with other β-diketonates or similar ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other β-diketonates in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields rubidium oxide, while substitution reactions produce various rubidium β-diketonate complexes .
Applications De Recherche Scientifique
Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other rubidium complexes and as a catalyst in organic reactions.
Biology: Investigated for its potential role in biological systems, particularly in ion transport and signaling.
Medicine: Explored for its potential therapeutic applications, including as a radiopharmaceutical agent.
Industry: Utilized in material science for the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves the coordination of the rubidium ion with the β-diketonate ligand. This coordination stabilizes the rubidium ion and enhances its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or ion transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Sodium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Lithium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Uniqueness
Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is unique due to the specific properties imparted by the rubidium ion. Compared to its potassium, sodium, and lithium counterparts, the rubidium complex exhibits different reactivity and stability profiles, making it suitable for specific applications in catalysis and material science .
Propriétés
Formule moléculaire |
C11H19O2Rb |
|---|---|
Poids moléculaire |
268.73 g/mol |
Nom IUPAC |
rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/C11H20O2.Rb/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1 |
Clé InChI |
RWNZQYDNGOYIAK-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Rb+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1R)-1-(4-bromophenyl)ethyl]cyclobutanecarboxamide](/img/structure/B14082174.png)

![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14082188.png)



![ethyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-1,3-benzothiazole-6-carboxylate](/img/structure/B14082217.png)
![2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester](/img/structure/B14082228.png)


![7-Bromo-1-(4-tert-butylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082261.png)


